molecular formula C20H23N5O B12536464 4-cyano-N-[(2R)-2-piperazin-1-ylpropyl]-N-pyridin-2-ylbenzamide CAS No. 865411-01-4

4-cyano-N-[(2R)-2-piperazin-1-ylpropyl]-N-pyridin-2-ylbenzamide

Cat. No.: B12536464
CAS No.: 865411-01-4
M. Wt: 349.4 g/mol
InChI Key: XZBZCEPDEKZETC-MRXNPFEDSA-N
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Description

4-cyano-N-[(2R)-2-piperazin-1-ylpropyl]-N-pyridin-2-ylbenzamide is a chemical compound with a complex structure that includes a cyano group, a piperazine ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyano-N-[(2R)-2-piperazin-1-ylpropyl]-N-pyridin-2-ylbenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-cyanobenzoyl chloride with (2R)-2-piperazin-1-ylpropylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-cyano-N-[(2R)-2-piperazin-1-ylpropyl]-N-pyridin-2-ylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

4-cyano-N-[(2R)-2-piperazin-1-ylpropyl]-N-pyridin-2-ylbenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-cyano-N-[(2R)-2-piperazin-1-ylpropyl]-N-pyridin-2-ylbenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 4-cyano-N-[(2R)-2-piperazin-1-ylpropyl]-N-pyridin-2-ylbenzamide include:

Uniqueness

What sets this compound apart is its specific combination of functional groups, which confer unique chemical and biological properties.

Properties

CAS No.

865411-01-4

Molecular Formula

C20H23N5O

Molecular Weight

349.4 g/mol

IUPAC Name

4-cyano-N-[(2R)-2-piperazin-1-ylpropyl]-N-pyridin-2-ylbenzamide

InChI

InChI=1S/C20H23N5O/c1-16(24-12-10-22-11-13-24)15-25(19-4-2-3-9-23-19)20(26)18-7-5-17(14-21)6-8-18/h2-9,16,22H,10-13,15H2,1H3/t16-/m1/s1

InChI Key

XZBZCEPDEKZETC-MRXNPFEDSA-N

Isomeric SMILES

C[C@H](CN(C1=CC=CC=N1)C(=O)C2=CC=C(C=C2)C#N)N3CCNCC3

Canonical SMILES

CC(CN(C1=CC=CC=N1)C(=O)C2=CC=C(C=C2)C#N)N3CCNCC3

Origin of Product

United States

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